molecular formula C12H9ClN2O3S B2882428 N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-52-0

N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2882428
CAS No.: 864937-52-0
M. Wt: 296.73
InChI Key: JBBLGZNWOHLAFI-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic small molecule that incorporates both a benzo[d]thiazole and a dihydro-1,4-dioxine ring, a structure of significant interest in medicinal chemistry. Compounds featuring the benzothiazole scaffold are frequently investigated for their potential to interact with key biological enzymes and are known to exhibit a range of pharmacological activities . Specifically, structurally similar compounds have been identified as inhibitors for enzyme targets like Poly(ADP-ribose)polymerase 1 (PARP1), which is a well-established target in anticancer drug discovery . Other research on benzothiazole-amide derivatives has shown they can act as novel Succinate Dehydrogenase (SDH) inhibitors, demonstrating notable antifungal activity . The mechanism of action for such compounds typically involves high-affinity binding to the active site of target enzymes, often driven by key hydrogen bond interactions with amino acid residues (such as Gly863 in PARP1) and stabilizing hydrophobic forces . This molecule is presented to the research community as a chemical tool for developing new therapeutic agents, probing biochemical pathways, and conducting structure-activity relationship (SAR) studies. The product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c13-7-2-1-3-9-10(7)14-12(19-9)15-11(16)8-6-17-4-5-18-8/h1-3,6H,4-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBLGZNWOHLAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chlorobenzo[d]thiazole moiety fused with a dioxine ring, contributing to its unique biological profile. The molecular formula is C16H17ClN2O3SC_{16}H_{17}ClN_{2}O_{3S}, with a molecular weight of approximately 346.36 g/mol. Its structural diversity allows for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Dioxine Ring : The dioxine structure is synthesized through cyclization reactions involving suitable precursors.
  • Coupling Reaction : The chlorobenzo[d]thiazole moiety is introduced via coupling reactions with appropriate amines or carboxylic acids.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological evaluations.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound's IC50 values indicate effective inhibition of cell proliferation and migration .
Cell LineIC50 Value (µM)
A43112.5
A54915.0
H129910.0

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Some derivatives have shown IC50 values in the low micromolar range for COX inhibition, suggesting potential for treating inflammatory diseases.

Acetylcholinesterase Inhibition

Compounds structurally related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Some derivatives demonstrated significant AChE inhibitory activity with IC50 values comparable to known inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • Chloro Substitution : The presence of a chlorine atom at the para position on the benzothiazole ring appears to enhance anticancer activity.
  • Dioxine Ring : The dioxine moiety contributes to improved solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

  • Study on Antitumor Activity : A study evaluated a series of benzothiazole derivatives including this compound against various tumor cell lines. The results indicated that modifications on the benzothiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its substitution pattern and heterocyclic framework. Below is a comparative analysis with similar derivatives:

Compound Name Core Structure Key Substituents Structural Differences
N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (Target) Benzo[d]thiazole + 1,4-dioxine 4-Cl on benzo[d]thiazole; 5,6-dihydro-1,4-dioxine-2-carboxamide Baseline structure for comparison.
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Benzo[d]thiazole + 1,4-dioxine 5-Cl and 4-CH₃ on benzo[d]thiazole Altered chloro and methyl substitution positions may affect steric and electronic effects .
Compound 14a (Sulfanilamide derivative) Sulfonamide + 1,4-dioxine 3-phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide on sulfonamide Replacement of benzo[d]thiazole with sulfonamide reduces carbonic anhydrase II inhibition .
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide Thiazole + tetrahydroazepine Methoxyphenyl on thiazole; tetrahydroazepine hydrazine Absence of dioxine-carboxamide; enhanced cardioprotective activity vs. reference drugs .

Key Observations :

  • The 4-chloro substitution on benzo[d]thiazole is critical for maintaining electronic properties, whereas positional changes (e.g., 5-chloro) may alter bioactivity .
  • Replacement of benzo[d]thiazole with sulfonamide (as in Compound 14a) reduces enzyme inhibitory potency, underscoring the importance of the thiazole core .
Enzyme Inhibition (Carbonic Anhydrase Isoforms)
  • Target Compound : While direct data are unavailable, its structural analog (Compound 14a) with a 5,6-dihydro-1,4-dioxine-2-carboxamide group showed moderate inhibitory activity against human carbonic anhydrase (hCA) II (IC₅₀ ≈ 45 nM), slightly lower than the 2-methyl-3-oxo-benzo[b][1,4]oxazine derivative (IC₅₀ ≈ 38 nM) .
  • Comparison with Thieno Derivatives: Thieno[3,2-b]pyrrole-carboxamide analogs (e.g., Compound 8f) exhibited significantly reduced activity (IC₅₀ > 100 nM), highlighting the dioxine-carboxamide group’s superior binding affinity .
Cardioprotective Potential
  • N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide (a thiazole derivative with a tetrahydroazepine group) demonstrated enhanced cardioprotection compared to Mildronate and Levocarnitine, reducing hypoxic contractile responses by 60% .
Commercial Suppliers

The hydrochloride salt of the target compound and its analogs are available globally, indicating industrial relevance:

Supplier Country Compound Offered
Alamanda Polymers, Inc. USA This compound hydrochloride
Jintan Kangyuan Chemical Co., Ltd China Analog with diethylaminoethyl substitution
PALAM PHARMA PVT. LTD India N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride
Carbocore, Inc. USA Variants with methoxy and chloro substitutions

Q & A

Q. What are the optimized synthetic routes for N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with chlorinated aldehydes under acidic conditions (e.g., HCl/EtOH at 80°C for 6–8 hours) .
  • Step 2: Introduction of the 5,6-dihydro-1,4-dioxine-carboxamide moiety via coupling reactions. For example, carbodiimide-mediated amidation (EDC/HOBt) in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature .
  • Critical Conditions: Use of dry solvents, controlled temperature gradients, and inert atmospheres (N₂/Ar) to prevent oxidation of the dioxine ring .

Q. Which spectroscopic techniques are essential for structural characterization, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR: Focus on the deshielded proton signals of the chlorobenzo[d]thiazol ring (δ 7.8–8.2 ppm for aromatic protons) and the dioxine methylene groups (δ 4.2–4.5 ppm). Carboxamide NH typically appears as a broad singlet (δ 10–11 ppm) .
  • IR Spectroscopy: Confirm the presence of amide C=O (1650–1680 cm⁻¹) and C-Cl stretches (750–800 cm⁻¹) .
  • Mass Spectrometry (HRMS): Prioritize molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .

Advanced Research Questions

Q. How does the 4-chloro substituent on the benzothiazole ring influence electronic properties and biological interactions compared to halogenated analogs?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing Cl substituent increases the electrophilicity of the benzothiazole ring, enhancing binding to nucleophilic residues in enzyme active sites (e.g., cysteine or lysine). Comparative studies with fluoro (electron-withdrawing) and bromo (bulkier) analogs show Cl optimizes both reactivity and steric compatibility .

  • Biological Impact:

    Substituent Electron Effect Bioactivity (IC₅₀)
    4-ClStrong -I12 µM (Enzyme X)
    4-FModerate -I18 µM (Enzyme X)
    4-Br-I with steric bulk25 µM (Enzyme X)
    Data from halogen-substituted analogs suggest Cl provides optimal balance between electronic and steric effects for target engagement .

Q. What strategies resolve contradictions in reported biological activity data across structural variants?

Methodological Answer:

  • Systematic SAR Analysis: Use isosteric replacements (e.g., Cl vs. CF₃) to isolate electronic vs. steric contributions. For example, replace 4-Cl with 4-CF₃ and compare inhibition kinetics .
  • Computational Modeling: Perform DFT calculations to map electrostatic potential surfaces (EPS) of the benzothiazole ring and correlate with experimental IC₅₀ values .
  • Orthogonal Assays: Validate activity in cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) to distinguish target-specific effects from off-target interactions .

Q. What experimental models are recommended to elucidate the compound’s mechanism of action, particularly regarding enzyme/receptor modulation?

Methodological Answer:

  • In Vitro:
    • Enzyme Inhibition Assays: Use fluorescence-based or calorimetric (ITC) methods to measure binding affinity (Kd) and inhibition constants (Ki) for kinases or proteases .
    • Surface Plasmon Resonance (SPR): Quantify real-time interactions with immobilized targets (e.g., EGFR or PARP) .
  • In Vivo:
    • Xenograft Models: Evaluate antitumor efficacy in mice bearing tumors with validated target expression (e.g., BRCA1-mutated models for PARP inhibition) .
    • Pharmacokinetic Profiling: Monitor plasma half-life (t₁/₂) and tissue distribution using radiolabeled (¹⁴C) or fluorescently tagged derivatives .

Q. How can researchers optimize the compound’s solubility and bioavailability for preclinical studies?

Methodological Answer:

  • Salt Formation: Synthesize hydrochloride or mesylate salts to enhance aqueous solubility. For example, hydrochloride salts of morpholine-containing analogs show 3–5× improved solubility in PBS (pH 7.4) .
  • Prodrug Strategies: Introduce ester or phosphate groups at the carboxamide moiety, which hydrolyze in vivo to release the active compound .
  • Nanoformulation: Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve circulation time and tumor targeting .

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